molecular formula C13H14N4O4 B13026524 2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid

Cat. No.: B13026524
M. Wt: 290.27 g/mol
InChI Key: MRZLOBFMHFVUHS-UHFFFAOYSA-N
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Description

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridopyrimidine N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antiproliferative and antimicrobial activities.

Mechanism of Action

The mechanism of action for 2-(tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.

    Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial properties.

Uniqueness

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and the presence of the tert-butoxycarbonylamino group, which enhances its stability and biological activity .

Biological Activity

2-(Tert-butoxycarbonylamino)pyrido[4,3-d]pyrimidine-7-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N4O6
  • CAS Number : 2306262-27-9
  • Molecular Weight : 390.4 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily linked to its interaction with various biological receptors and enzymes. Specifically, it has been studied as an antagonist of the P2Y14 receptor, which plays a significant role in mediating inflammatory responses. The P2Y14 receptor is a member of the G protein-coupled receptor (GPCR) family that responds to purinergic signaling, influencing neutrophil motility and other inflammatory processes .

Key Interactions:

  • Electrostatic Interactions : The carboxylate group forms electrostatic interactions with lysine residues in the receptor.
  • Hydrogen Bonding : The compound engages in hydrogen bonding with critical amino acids in the receptor's binding pocket .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound can inhibit the P2Y14 receptor, leading to reduced inflammatory responses. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as asthma and kidney inflammation .

Anticancer Potential

Studies have explored the use of pyrido[4,3-d]pyrimidine derivatives as selective inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cancer cell cycle arrest and apoptosis .

Case Study 1: Inhibition of P2Y14 Receptor

A study demonstrated that specific derivatives of pyrido[4,3-d]pyrimidine exhibited significant antagonistic effects on the P2Y14 receptor. These findings suggest that modifications to the core structure can enhance anti-inflammatory efficacy .

Case Study 2: CDK Inhibition and Cancer Therapy

Another research effort focused on synthesizing analogs based on the pyrido[4,3-d]pyrimidine scaffold. These compounds showed promising results in inhibiting CDK activity, leading to reduced viability of cancer cell lines in vitro .

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H22N4O6
Molecular Weight390.4 g/mol
CAS Number2306262-27-9
Purity97%
Biological ActivityObservations
Anti-inflammatoryInhibits P2Y14 receptor
AnticancerInhibits CDK activity

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrido[4,3-d]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C13H14N4O4/c1-13(2,3)21-12(20)17-11-15-6-7-5-14-9(10(18)19)4-8(7)16-11/h4-6H,1-3H3,(H,18,19)(H,15,16,17,20)

InChI Key

MRZLOBFMHFVUHS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=CC(=NC=C2C=N1)C(=O)O

Origin of Product

United States

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